![molecular formula C8H6Cl2O B2995549 2,4-Dichloro-5-methylbenzaldehyde CAS No. 63525-12-2](/img/structure/B2995549.png)
2,4-Dichloro-5-methylbenzaldehyde
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Overview
Description
2,4-Dichloro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylbenzaldehyde consists of a benzene ring substituted with two chlorine atoms, one methyl group, and one formyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
2,4-Dichloro-5-methylbenzaldehyde is a solid substance with a boiling point of 233 °C and a melting point of 64-69 °C . It has a linear formula of Cl2C6H3CHO .Scientific Research Applications
C8H6Cl2O\text{C}_8\text{H}_6\text{Cl}_2\text{O}C8H6Cl2O
, exhibits interesting properties that have led to its exploration in various fields. Here are six unique applications:- Bidentate Schiff Base Ligands : 2,4-Dichloro-5-methylbenzaldehyde can condense with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to yield bidentate Schiff base ligands. These ligands form complexes with metal ions and have potential antimicrobial properties .
- Solid-Phase Synthesis : Researchers have used 2,4-Dichloro-5-methylbenzaldehyde in the solid-phase synthesis of indole-based peptoids, which are important in drug discovery and development .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
Aldehydes in general are known to react with various biological targets, including proteins and dna, leading to potential modifications .
Mode of Action
The mode of action of 2,4-Dichloro-5-methylbenzaldehyde is likely to involve its aldehyde group. Aldehydes can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with normal biochemical processes, as these compounds can mimic or disrupt the function of natural biomolecules .
Result of Action
The formation of oximes and hydrazones could potentially lead to modifications of cellular proteins and nucleic acids, potentially affecting their function .
Action Environment
The action, efficacy, and stability of 2,4-Dichloro-5-methylbenzaldehyde can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive species. For instance, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is acid-catalyzed .
properties
IUPAC Name |
2,4-dichloro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZMBIPHAGPZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylbenzaldehyde |
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